molecular formula C19H13BrN4O3 B2826146 5-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide CAS No. 1798018-62-8

5-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide

カタログ番号: B2826146
CAS番号: 1798018-62-8
分子量: 425.242
InChIキー: KJAMIJYAAIMYLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a brominated furan-carboxamide derivative featuring a phenyl group substituted with a 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylmethyl moiety. The bromine atom on the furan ring enhances lipophilicity and may influence binding affinity in biological systems . The 1,2,4-oxadiazole ring acts as a bioisostere for ester or amide groups, improving metabolic stability and enabling hydrogen-bonding interactions .

特性

IUPAC Name

5-bromo-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O3/c20-16-6-5-15(26-16)19(25)22-14-4-2-1-3-13(14)11-17-23-18(24-27-17)12-7-9-21-10-8-12/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAMIJYAAIMYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide, identified by CAS number 1120233-45-5, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H11BrN4O3C_{18}H_{11}BrN_{4}O_{3}, with a molar mass of 411.21 g/mol. The compound features a furan ring, a pyridine moiety, and an oxadiazole derivative which contribute to its biological activity.

PropertyValue
Molecular Formula C18H11BrN4O3
CAS Number 1120233-45-5
Molar Mass 411.21 g/mol

Biological Activity

Research indicates that 5-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation. In particular, studies have reported its efficacy against different cancer cell lines, attributing its effects to the modulation of key signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of caspase enzymes, which play crucial roles in apoptosis. For instance, an EC50 value of 220 nM was recorded for procaspase-3 activation in assays using DLD1 colon cells .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The study highlighted that the compound induced apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Enzyme Inhibition Profile

Another study focused on the inhibition profile against caspases revealed that the compound selectively inhibits procaspase-3 with a high binding affinity. This suggests potential therapeutic applications in diseases characterized by dysregulated apoptosis, such as cancer.

The proposed mechanism of action for 5-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide involves:

  • Binding to Target Proteins : The compound may interact with specific protein targets involved in cell signaling pathways.
  • Modulation of Apoptosis : By affecting caspase activity and related pathways, it can promote programmed cell death in cancerous cells.
  • Disruption of Cellular Processes : Its antimicrobial activity may stem from interference with bacterial metabolic processes or structural integrity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, emphasizing structural variations, physicochemical properties, and inferred biological relevance.

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences Inferred Activity Reference
5-Bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide Bromo-furan, pyridin-4-yl-oxadiazole, phenyl linker C₁₉H₁₃BrN₄O₃ 425.23 (calculated) Reference compound Potential enzyme inhibition (e.g., MMP)
(E)-5-Bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c) Nitro-phenyl, hydrazone linker, bromo-furan C₂₀H₁₅BrN₄O₅ 477.26 Hydrazone linker instead of oxadiazole; nitro group (electron-withdrawing) MMP-13 inhibitor (non-zinc-binding)
5-Bromo-N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide Furan-2-yl-oxadiazole instead of pyridin-4-yl-oxadiazole C₁₇H₁₀BrN₃O₄ 400.18 Furan substitution on oxadiazole reduces basicity and π-π stacking potential Unreported, likely altered target affinity
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-... Complex substituents (trifluoromethyl, isobutylsulfonyl, morpholinoethyl-imidazolidine) C₃₅H₃₅F₃N₄O₇S 748.74 Bulky hydrophobic groups and trifluoromethyl enhance lipophilicity and stability Likely optimized for pharmacokinetics
Compound 6e (5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-...) Cyclopropyl group, indole-carboxamide, methyl-oxadiazole C₂₄H₂₁BrN₄O₃ 505.35 Cyclopropyl restricts conformation; indole core may enhance membrane permeability Patent-derived, unspecified activity

Analysis of Key Structural and Functional Differences

Oxadiazole Substitution: The target compound’s pyridin-4-yl-oxadiazole group enables π-π interactions and hydrogen bonding, whereas analogs with furan-2-yl-oxadiazole () or methyl-oxadiazole () prioritize metabolic stability over target engagement.

Halogen Effects :

  • The bromo-furan in the target compound and 13c enhances lipophilicity and may block metabolic sites. In contrast, trifluoromethyl in ’s compound improves both stability and binding via hydrophobic effects.

Pharmacophore Modulation: Bulky substituents (e.g., cyclopropyl in , morpholinoethyl-imidazolidine in ) suggest optimization for pharmacokinetic properties, such as half-life or tissue penetration.

Q & A

Q. What are the critical steps for synthesizing 5-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide with high purity?

  • Methodological Answer : Synthesis typically involves: (i) Oxadiazole ring formation via cyclization of amidoxime precursors under reflux with dehydrating agents (e.g., POCl₃) . (ii) Coupling reactions to link the furan-carboxamide and pyridinyl-oxadiazole moieties using carbodiimide crosslinkers (e.g., EDC/HOBt) . (iii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
  • Key Optimization : Maintain inert atmosphere (N₂/Ar) during cyclization to prevent oxidation byproducts. Reaction temperatures should not exceed 80°C to avoid decomposition .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for bromo-furan (δ 6.5–7.2 ppm for furan protons; δ 110–120 ppm for carboxamide carbonyl) and pyridinyl-oxadiazole (δ 8.5–9.0 ppm for pyridine protons) .
  • HPLC-PDA : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to confirm >98% purity. Retention time should match synthetic standards .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination after 48-hour exposure .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to identify mechanistic pathways .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved across different assays?

  • Methodological Answer :
  • Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs to rule out technical variability .
  • Solubility Adjustments : Test the compound in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference. Measure solubility via nephelometry .
  • Metabolite Profiling : Perform LC-MS to identify degradation products in cell culture media that may alter bioactivity .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer :
  • Substituent Variation : Replace the bromo group on the furan with Cl, CF₃, or methyl to assess electronic effects. Modify the pyridinyl group to quinolinyl for enhanced π-π stacking .
  • Scaffold Hopping : Replace the oxadiazole with triazole or thiadiazole rings to evaluate heterocycle contributions .
  • Computational Guidance : Use molecular docking (AutoDock Vina) to prioritize derivatives with improved binding to targets (e.g., EGFR kinase) .

Q. How should target identification studies be designed for this compound?

  • Methodological Answer :
  • Pull-Down Assays : Immobilize the compound on NHS-activated sepharose beads, incubate with cell lysates, and identify bound proteins via SDS-PAGE/MS .
  • Surface Plasmon Resonance (SPR) : Screen against recombinant protein libraries (e.g., kinases) to measure real-time binding kinetics (KD values) .
  • CRISPR-Cas9 Knockdown : Silence putative targets (e.g., PI3K/AKT) in cell lines and assess resistance to the compound’s bioactivity .

Q. What approaches elucidate metabolic stability and pharmacokinetic (PK) profiles?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Identify CYP450 isoforms involved .
  • In Vivo PK : Administer intravenously/orally to rodents (5 mg/kg), collect plasma samples over 24h, and calculate AUC, t₁/₂, and bioavailability .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .

Data Analysis and Optimization

Q. How can researchers address discrepancies in mechanism-of-action hypotheses?

  • Methodological Answer :
  • Pathway Enrichment Analysis : Perform RNA-seq on treated vs. untreated cells and map differentially expressed genes to KEGG pathways .
  • Chemical Proteomics : Combine activity-based protein profiling (ABPP) with competitive labeling to confirm target engagement .
  • X-Ray Crystallography : Co-crystallize the compound with purified targets (e.g., enzymes) to resolve binding modes .

Q. What steps validate synthetic batches for reproducibility in bioassays?

  • Methodological Answer :
  • Batch-to-Batch Consistency : Compare NMR, HPLC, and HRMS data across ≥3 independent syntheses .
  • Biological Replicates : Test each batch in triplicate across cell-based and enzymatic assays. Statistical analysis (ANOVA) should show p >0.05 for inter-batch variability .

Q. How is the compound’s stability ensured during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Lyophilize and store under argon at -20°C in amber vials to prevent photodegradation .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC purity checks .

Key Insights from Evidence:

  • Synthesis : Multi-step protocols with cyclization and coupling dominate, requiring strict temperature/purity controls .
  • Bioactivity : Structural analogs show promise in anticancer and antimicrobial contexts, but target specificity requires validation .
  • Data Contradictions : Variability in assay conditions (e.g., DMSO concentration) significantly impacts results, necessitating rigorous standardization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。